N-Benzyl-4-methyl-o-phenylenediamine
Description
N-Benzyl-4-methyl-o-phenylenediamine (CAS No. 39235-93-3) is an aromatic diamine derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.294 g/mol . Structurally, it features a benzyl group attached to the nitrogen of an o-phenylenediamine backbone, with an additional methyl substituent at the 4-position of the benzene ring. This compound is identified by synonyms such as JSH-21 and N1-benzyl-4-methylbenzene-1,2-diamine .
Properties
CAS No. |
39235-93-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-N-benzyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,16H,10,15H2,1H3 |
InChI Key |
BXKFJRIHXLNJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)N |
Synonyms |
JSH-21 N1-benzyl-4-methylbenzene-1,2-diamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- This compound ’s ortho-substituted benzyl and methyl groups enhance steric hindrance compared to para-substituted analogs like N,N'-Diacetyl-1,4-phenylenediamine . This may reduce reactivity in polymerization but improve thermal stability.
- Octylated diphenylamine (4175-37-5) has long alkyl chains, increasing hydrophobicity and making it suitable as an antioxidant in lubricants .
- Benzenamine, 4-methoxy-N-(phenylmethylene)- (783-08-4) features a methoxy group, which could enhance electron-donating properties for applications in dye synthesis .
Functional and Application Differences
Laboratory vs. Industrial Use
Thermal and Chemical Stability
- This compound : Ortho-substitution may confer higher thermal stability than para-substituted analogs.
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